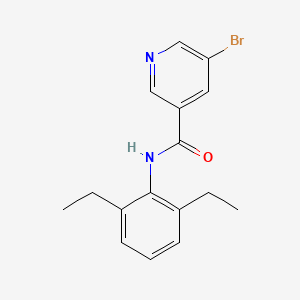
5-bromo-N-(2,6-diethylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2,6-diethylphenyl)nicotinamide is a chemical compound with the molecular formula C16H17BrN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 275.99000 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.22 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antiprotozoal Activity : Compounds structurally related to 5-bromo-N-(2,6-diethylphenyl)nicotinamide have been synthesized and evaluated for antiprotozoal activity. In vitro studies against Trypanosoma and P. falciparum showed promising results, with some compounds exhibiting IC(50) values of less than 10 nM. These compounds also demonstrated curative effects in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
Receptor Binding and Pharmacology
- Receptor Affinities : Similar compounds have been studied for their binding affinities to 5-HT3 and dopamine D2 receptors. Certain derivatives showed potent affinities for both receptors, indicating potential applications in neuropsychiatric and neurological disorders (Hirokawa et al., 1998).
Cellular and Molecular Biology
- Neuronal Survival and Oxidative Stress : Nicotinamide, a closely related compound, is essential for cell growth and function. It plays a critical role in neuronal survival during oxidative stress by activating pathways like protein kinase B and modulating mitochondrial membrane potential (Zhao Zhong Chong et al., 2004).
- Stem Cell Applications : Nicotinamide has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, which is crucial in stem cell applications and disease treatments (Meng et al., 2018).
Metabolic Studies and Cancer Research
- Cancer Cell Metabolism : Studies on Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition, which is part of the same metabolic pathway as nicotinamide, reveal significant changes in amino acids metabolism and other pathways in human cancer cells. This underscores the potential role of related compounds in cancer research (Tolstikov et al., 2014).
Nutritional Science and Aging
- Nutritional and Anti-aging Research : Nicotinamide plays a role in aging and disease through its impact on redox reactions and NAD(+)-consuming enzymes. Its supplementation can ameliorate age-associated functional defects, making it an area of interest in nutritional science and aging research (Imai & Guarente, 2014).
Agricultural and Veterinary Applications
- Poultry Science : Nicotinamide supplementation has been studied for its effects on meat quality and muscle development genes in broilers, especially under high stocking density conditions. This indicates potential applications in improving agricultural practices (Wu et al., 2019).
Clinical Nutrition
- Clinical Nutritional Applications : Nicotinamide is important in clinical nutrition due to its influence on various pathways related to cellular survival and death. Its role in disorders involving immune system dysfunction, diabetes, and aging-related diseases highlights its significance in medical nutrition (Maiese et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 5-bromo-N-(2,6-diethylphenyl)nicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function and leading to changes in the adp-ribosylation process .
Biochemical Pathways
Given its target, it is likely to influence pathways involving ADP-ribosylation . The downstream effects of these changes could include alterations in DNA repair, gene regulation, and apoptosis .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target site in the body .
Result of Action
Given its target and potential mode of action, it could lead to changes in DNA repair, gene regulation, and apoptosis .
Eigenschaften
IUPAC Name |
5-bromo-N-(2,6-diethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-3-11-6-5-7-12(4-2)15(11)19-16(20)13-8-14(17)10-18-9-13/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAYDBIWIZLROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

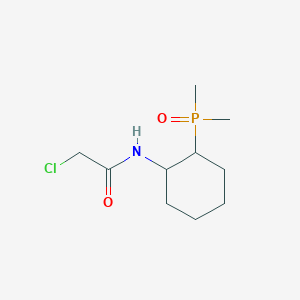
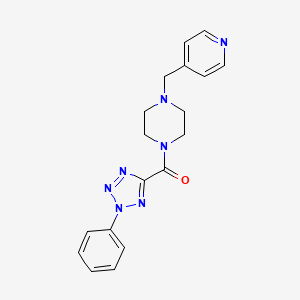
![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)
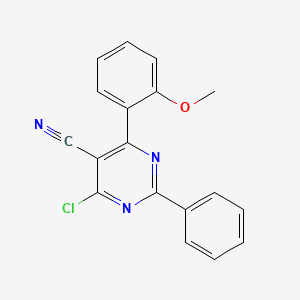
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)
![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)
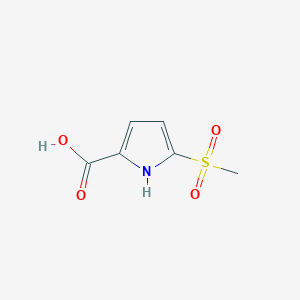

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)
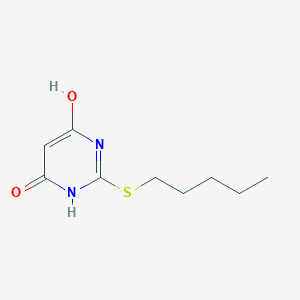
![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)